

# Application Notes and Protocols: N-(2-Methoxyethyl)-N-methylglycine in Material Science

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## Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)-*N*-methylglycine

Cat. No.: B1293046

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**N-(2-Methoxyethyl)-N-methylglycine** is a functionalized amino acid derivative with potential applications in the field of material science. While direct experimental data on its use in materials is emerging, its structural features—a hydrophilic methoxyethyl group and a reactive carboxylic acid—suggest its utility in the synthesis of advanced polymers, surface modification of materials, and the formulation of novel ionic liquids. These materials could find applications in biomedical devices, drug delivery systems, and electrochemical applications.

This document provides an overview of the potential applications of **N-(2-Methoxyethyl)-N-methylglycine**, drawing analogies from structurally related compounds such as polysarcosine (a polymer of N-methylglycine) and polymers containing the 2-methoxyethyl moiety. The provided protocols are generalized methodologies that can be adapted for the specific use of **N-(2-Methoxyethyl)-N-methylglycine**.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-(2-Methoxyethyl)-N-methylglycine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>3</sub>	[1]
Molecular Weight	147.17 g/mol	[1]
CAS Number	915925-21-2	[2]
Purity	>97% (commercially available)	[2]
Appearance	Not specified (likely a solid)	
Solubility	Expected to be soluble in water and polar organic solvents	

## Potential Applications in Material Science

### Synthesis of "Stealth" Polymers for Biomaterials

The N-substituted glycine backbone of **N-(2-Methoxyethyl)-N-methylglycine** makes it a candidate for the synthesis of polypeptoids. Polysarcosine, the polymer of N-methylglycine, has been shown to exhibit "stealth" properties similar to polyethylene glycol (PEG), reducing opsonization and prolonging the circulation time of nanoparticles.[3] The methoxyethyl side chain of **N-(2-Methoxyethyl)-N-methylglycine** is analogous to the side chains in poly(2-methoxyethyl acrylate), which is known to enhance hydrophilicity and biocompatibility.[2]

Potential Advantages:

- **Biocompatibility:** The polypeptoid backbone and the hydrophilic side chain are expected to be well-tolerated in biological systems.
- **Stealth Properties:** The polymer may reduce non-specific protein adsorption, leading to longer circulation times for drug delivery vehicles.
- **Tunable Properties:** Copolymerization with other N-substituted glycines could allow for fine-tuning of properties like solubility, thermal behavior, and drug loading capacity.

### Surface Modification of Nanoparticles and Implants

The carboxylic acid group of **N-(2-Methoxyethyl)-N-methylglycine** can be used to anchor the molecule to the surface of materials like metal oxides or amine-functionalized surfaces. This would create a hydrophilic and biocompatible coating.

#### Logical Workflow for Surface Modification



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Caption: Workflow for surface modification using **N-(2-Methoxyethyl)-N-methylglycine**.

## Precursor for Functional Ionic Liquids

The structure of **N-(2-Methoxyethyl)-N-methylglycine** is suitable for the synthesis of ionic liquids. The tertiary amine can be quaternized, and the carboxylic acid can be deprotonated to form zwitterionic or amino acid-based ionic liquids. These materials have potential applications as electrolytes in batteries or as specialized solvents.[4][5]

## Experimental Protocols

### Protocol 1: Synthesis of Poly[N-(2-Methoxyethyl)-N-methylglycine] via Ring-Opening Polymerization of an N-Substituted N-Carboxyanhydride (NCA)

This protocol is a generalized procedure adapted from the synthesis of other polypeptoids.[6]

Materials:

- **N-(2-Methoxyethyl)-N-methylglycine**
- Triphosgene or another phosgenating agent
- Anhydrous solvent (e.g., THF, dioxane)
- Initiator (e.g., benzylamine)

- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Synthesis of the NCA monomer:
  - In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve **N-(2-Methoxyethyl)-N-methylglycine** in anhydrous THF.
  - Cool the solution to 0°C in an ice bath.
  - Slowly add a solution of triphosgene (0.33 equivalents) in anhydrous THF to the stirred solution.
  - Allow the reaction to warm to room temperature and stir overnight.
  - The progress of the reaction can be monitored by the disappearance of the starting material using TLC.
  - Once the reaction is complete, the solvent is removed under reduced pressure. The crude NCA monomer is then purified by recrystallization from an appropriate solvent system (e.g., THF/hexane).
- Polymerization:
  - In a glovebox or under an inert atmosphere, dissolve the purified NCA monomer in an anhydrous solvent (e.g., DMF, DMSO).
  - Add the initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the degree of polymerization.
  - Stir the reaction at room temperature for 24-72 hours.
  - The polymerization can be monitored by the evolution of CO<sub>2</sub> or by FT-IR spectroscopy (disappearance of the NCA anhydride peaks).
  - Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

- Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization Data (Hypothetical):

Parameter	Expected Value
Degree of Polymerization	25 - 200
Polydispersity Index (PDI)	1.1 - 1.3
Appearance	White to off-white solid
Solubility	Soluble in water, DMF, DMSO

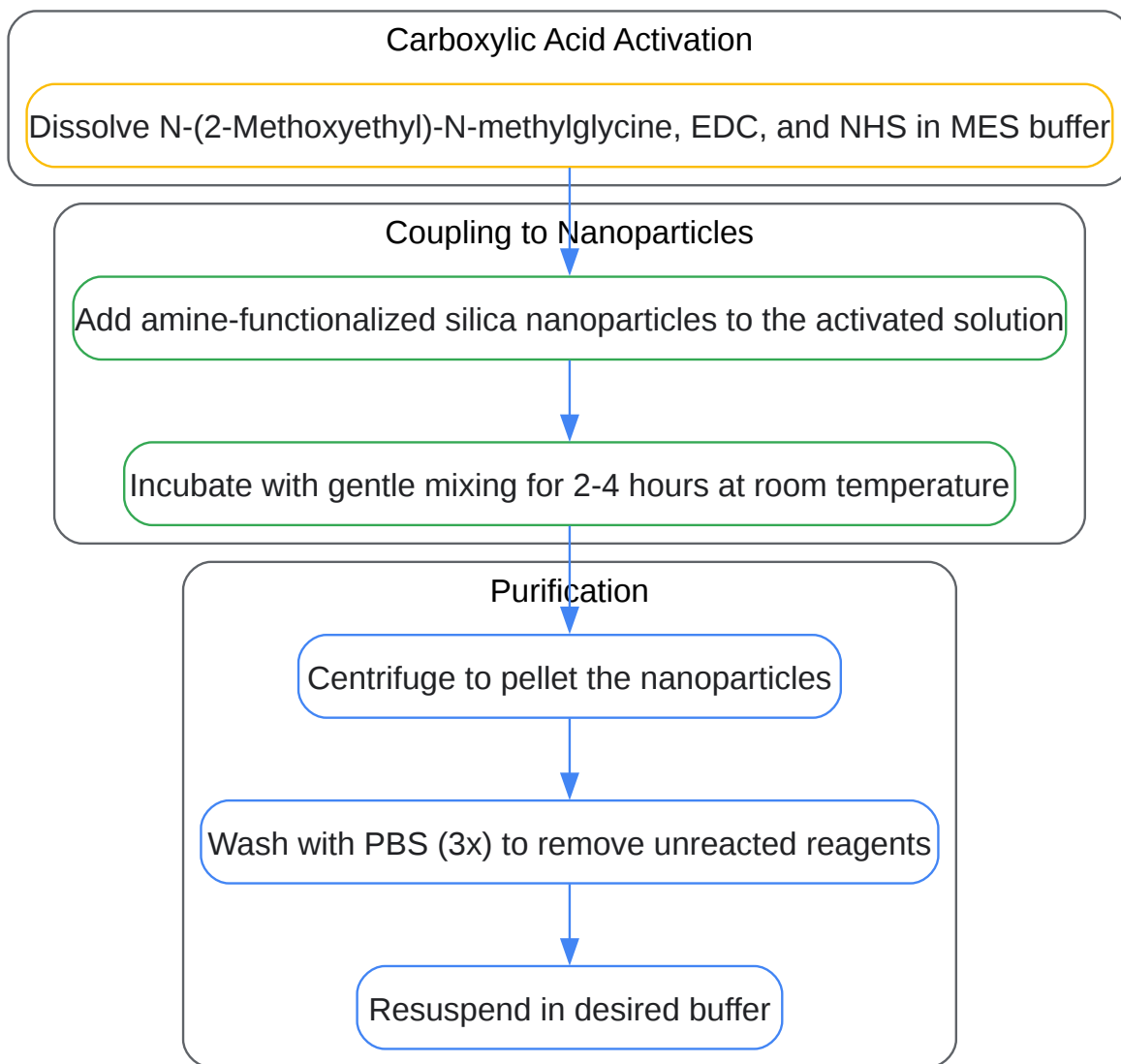
## Protocol 2: Surface Modification of Amine-Functionalized Silica Nanoparticles

This protocol describes the covalent attachment of **N-(2-Methoxyethyl)-N-methylglycine** to a surface using carbodiimide chemistry.

Materials:

- Amine-functionalized silica nanoparticles
- **N-(2-Methoxyethyl)-N-methylglycine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- MES buffer (pH 6.0)
- Phosphate-buffered saline (PBS, pH 7.4)

Experimental Workflow Diagram:



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Caption: Workflow for nanoparticle surface modification.

Procedure:

- Activation of Carboxylic Acid:
  - Dissolve **N-(2-Methoxyethyl)-N-methylglycine** in MES buffer (pH 6.0) to a final concentration of 10 mM.

- Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Coupling Reaction:
  - Disperse the amine-functionalized silica nanoparticles in the activated **N-(2-Methoxyethyl)-N-methylglycine** solution.
  - Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
- Purification:
  - Pellet the nanoparticles by centrifugation.
  - Remove the supernatant and wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.
  - Resuspend the surface-modified nanoparticles in the desired buffer for characterization or further use.

#### Quantitative Analysis of Surface Modification (Hypothetical Data):

Analysis Technique	Untreated Nanoparticles	Modified Nanoparticles
Zeta Potential (mV) at pH 7.4	+25 ± 2	-5 ± 1.5
Hydrodynamic Diameter (nm)	150 ± 10	165 ± 12
Thermogravimetric Analysis (Weight Loss %)	2.5%	8.0%

## Conclusion

**N-(2-Methoxyethyl)-N-methylglycine** represents a promising building block for the development of advanced materials. Its unique combination of a polypeptoid-forming backbone and a hydrophilic side chain suggests its potential in creating biocompatible polymers and surface coatings for biomedical applications. Further research is warranted to fully explore the synthesis and characterization of materials derived from this versatile compound.

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